(2R)-2-Amino-6-Hydroxyhexanoic Acid: A Technical Guide to Structure, Synthesis, and Peptide Engineering
(2R)-2-Amino-6-Hydroxyhexanoic Acid: A Technical Guide to Structure, Synthesis, and Peptide Engineering
Executive Summary
(2R)-2-amino-6-hydroxyhexanoic acid, widely known in peptide chemistry as D-6-hydroxynorleucine, is a highly versatile non-natural amino acid. Characterized by an
Physicochemical Properties & Structural Analysis
The structural uniqueness of D-6-hydroxynorleucine lies in its dual functionality. The
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | (2R)-2-amino-6-hydroxyhexanoic acid |
| Common Synonyms | D-6-Hydroxynorleucine; 6-hydroxy-D-norleucine |
| CAS Number | 16509-61-8 |
| Molecular Formula | C |
| Molecular Weight | 147.17 g/mol |
| Stereochemistry | (2R) / D-configuration |
| SMILES | NC(O)=O |
Data compiled from authoritative chemical databases[1],[2].
Chemical Synthesis & Enantiomeric Control
The production of enantiomerically pure D-6-hydroxynorleucine requires strict stereochemical control. Two primary methodologies are employed to achieve high optical purity:
-
Diazotization of D-Lysine: This synthetic route leverages the differential reactivity of the
and amino groups of D-lysine. Treatment with sodium nitrite (or isoamyl nitrite) in an acidic medium selectively diazotizes the -amino group, which subsequently undergoes solvolysis to yield the terminal hydroxyl group[3]. Causality for Selection: This method is highly favored in industrial synthesis because it preserves the (2R) stereocenter at the -carbon, completely bypassing the need for complex and lossy downstream chiral resolution[3]. -
Enzymatic Resolution of Racemates: When starting from racemic 6-hydroxynorleucine (often synthesized from dihydropyran), enzymatic resolution is required. D-amino acid oxidase is used to convert the D-enantiomer into 2-keto-6-hydroxyhexanoic acid. This intermediate is then isolated and subjected to reductive amination using glutamate dehydrogenase to yield the pure enantiomer[4].
Logical pathways for the synthesis and enantiomeric resolution of D-6-hydroxynorleucine.
Applications in Peptide Engineering
The strategic incorporation of D-6-hydroxynorleucine into peptide sequences enables several advanced chemical biology applications:
-
Precursor to D-Allysine: Oxidation of the
-hydroxyl group yields D-allysine (2-aminoadipic-6-semialdehyde)[5]. Allysine is a critical intermediate in the cross-linking of structural proteins like collagen and elastin. Incorporating D-allysine allows researchers to synthesize conformationally restricted cyclic peptides that resist proteolytic degradation[5]. -
Probing Epigenetic Enzymes: By converting the hydroxyl group to an aldehyde and performing reductive amination, researchers can install diverse N-
-alkyl groups (e.g., allyl, propargyl). These modified peptides act as potent probes or inhibitors for protein lysine methyltransferases (PKMTs) and lysine-specific demethylase 1 (LSD1)[6].
Experimental Methodology: On-Resin Modification Workflow
To maximize synthetic efficiency, the modification of D-6-hydroxynorleucine is typically performed on-resin during Solid-Phase Peptide Synthesis (SPPS)[7]. The following self-validating protocol details the generation of N-
Step-by-Step Protocol
Step 1: SPPS Incorporation
-
Action: Couple Fmoc-D-Hnl-OH to the growing peptide chain on a Wang or Rink Amide resin using standard HBTU/DIPEA chemistry.
-
Causality: The
-hydroxyl group is sufficiently unreactive during standard amide coupling, allowing it to be incorporated without a protecting group. This strategic choice eliminates the need for orthogonal deprotection steps, thereby increasing the overall synthetic yield[6],[7].
Step 2: On-Resin Oxidation
-
Action: Treat the resin-bound peptide with Dess-Martin Periodinane (DMP) (approx. 5 equivalents) in anhydrous dichloromethane (DCM) for 1.5 hours at room temperature[8].
-
Causality: DMP is explicitly chosen over harsher oxidants (like Jones reagent) because it is a mild, highly selective reagent. It specifically oxidizes the primary alcohol to an aldehyde (allysine intermediate) without over-oxidizing it to a carboxylic acid[6],[7]. Over-oxidation would terminally disrupt the subsequent amination step.
Step 3: Reductive Amination
-
Action: Wash the resin, then suspend in anhydrous methanol containing 3 Å molecular sieves. Add the desired primary amine (2 equivalents) followed by sodium cyanoborohydride (NaBH
CN)[8]. -
Causality: NaBH
CN is utilized because it selectively reduces the transient imine intermediate at a slightly acidic to neutral pH without reducing the unreacted aldehyde[7]. Limiting the amine to 2 equivalents suppresses unwanted multi-alkylation side reactions[7].
Step 4: Cleavage and Global Deprotection
-
Action: Cleave the modified peptide from the resin using a standard Trifluoroacetic acid (TFA) cocktail (e.g., TFA/H
O/TIS 95:2.5:2.5) for 2 hours[5]. Precipitate the peptide in cold ether and purify via RP-HPLC.
Step-by-step workflow for on-resin modification of D-6-hydroxynorleucine containing peptides.
Conclusion
(2R)-2-amino-6-hydroxyhexanoic acid stands at the intersection of synthetic organic chemistry and peptide engineering. By leveraging its unique structural properties—specifically the bio-orthogonal terminal hydroxyl and the proteolytically stable D-configuration—scientists can efficiently synthesize complex peptidomimetics, epigenetic probes, and structurally reinforced therapeutics. The self-contained on-resin oxidation and amination workflows further cement its utility in modern high-throughput drug discovery.
References
-
[1] Title: 6-hydroxy-D-norleucine | C6H13NO3 | CID 5288041 - PubChem. Source: nih.gov. URL: 1
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[2] Title: 16509-61-8 | (R)-2-Amino-6-hydroxyhexanoic acid | ChemScene. Source: chemscene.com. URL: 2
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[4] Title: A total synthesis of indospicine, 6-Amidino-2-aminohexanoic acid. Source: researchgate.net. URL:4
-
[3] Title: EP0784608B1 - The manufacture of levobupivacaine and analogues thereof from l-lysine. Source: google.com (Patents). URL: 3
-
[6],[7] Title: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine-containing Peptides. Source: nih.gov (PMC). URL:6
-
[8] Title: Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Source: rsc.org. URL: 8
-
[5] Title: Cyclopeptides containing the DEKS motif as conformationally restricted collagen telopeptide analogues: synthesis and conformational analysis. Source: rsc.org. URL: 5
Sources
- 1. 6-hydroxy-D-norleucine | C6H13NO3 | CID 5288041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. EP0784608B1 - The manufacture of levobupivacaine and analogues thereof from l-lysine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopeptides containing the DEKS motif as conformationally restricted collagen telopeptide analogues: synthesis and conformational analysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02348J [pubs.rsc.org]
- 6. Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine-containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine-containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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